molecular formula C10H11NO2S B1614128 4-Isocyanato-4-(thiophen-2-yl)oxane CAS No. 926921-63-3

4-Isocyanato-4-(thiophen-2-yl)oxane

Cat. No.: B1614128
CAS No.: 926921-63-3
M. Wt: 209.27 g/mol
InChI Key: CDJWJYYYKMFRFC-UHFFFAOYSA-N
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Description

4-Isocyanato-4-(thiophen-2-yl)oxane is a chemical compound that belongs to the family of isocyanates. It is commonly used as a photoinitiator in the printing industry, where it is added to inks and coatings to initiate the polymerization process upon exposure to UV light. This compound is known for its unique structure, which includes an isocyanate group and a thiophene ring, making it versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane typically involves the reaction of thiophene derivatives with isocyanates. One common method is the reaction of thiophene-2-carboxylic acid with phosgene to form thiophene-2-carbonyl chloride, which is then reacted with an appropriate amine to yield the desired isocyanate compound . The reaction conditions often require the use of inert atmospheres, such as nitrogen, and solvents like dimethylbenzene to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of raw materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates. Safety measures are crucial due to the toxic nature of isocyanates and the potential hazards associated with their production .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-4-(thiophen-2-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The isocyanate group can react with nucleophiles to form ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols are used under mild conditions to form the corresponding ureas or carbamates.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene amines.

    Substitution: Ureas or carbamates derived from the isocyanate group.

Scientific Research Applications

4-Isocyanato-4-(thiophen-2-yl)oxane has diverse applications in scientific research:

    Chemistry: Used in the synthesis of novel polymers and materials due to its reactive isocyanate group.

    Biology: Employed in the development of bioconjugates and labeling of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.

Mechanism of Action

The mechanism of action of 4-Isocyanato-4-(thiophen-2-yl)oxane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to initiate polymerization processes and form stable linkages in various applications. The thiophene ring provides additional stability and electronic properties, making it suitable for use in advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanato-4-thien-2-yltetrahydropyran: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    Phenyl isocyanate: Contains a phenyl group instead of a thiophene ring.

    Methyl isocyanate: A simpler isocyanate with a methyl group.

Uniqueness

4-Isocyanato-4-(thiophen-2-yl)oxane is unique due to its combination of an isocyanate group and a thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring UV initiation and stability under various conditions .

Properties

IUPAC Name

4-isocyanato-4-thiophen-2-yloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWJYYYKMFRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640372
Record name 4-Isocyanato-4-(thiophen-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-63-3
Record name Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isocyanato-4-(thiophen-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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